PEG Chain Length Comparison: Tos-PEG7 vs. Tos-PEG6 vs. Tos-PEG3
Tos-PEG7-t-butyl ester contains seven ethylene oxide repeat units (n=7), positioning it between the shorter Tos-PEG6 (n=6) and longer Tos-PEG8 (n=8) homologues. This specific chain length corresponds to an extended molecular length of approximately 2.3–2.5 nm based on the 0.35 nm per ethylene glycol unit rule of thumb [1]. The molecular weight of Tos-PEG7-t-butyl ester is 564.69 g/mol, compared to 520.63 g/mol for Tos-PEG6-t-butyl ester (ΔMW = +44.06 g/mol, one additional EO unit) and 388.48 g/mol for Tos-PEG3-t-butyl ester (ΔMW = +176.21 g/mol, four additional EO units) [2][3]. The n=7 chain length falls within the empirically validated 'gold standard' PEG4–PEG8 range identified by PROTAC medicinal chemists as providing optimal balance between reach and conformational entropy for ternary complex stabilization [1].
| Evidence Dimension | Molecular weight and PEG repeat units |
|---|---|
| Target Compound Data | 564.69 g/mol; 7 ethylene oxide units (C26H44O11S) |
| Comparator Or Baseline | Tos-PEG6-t-butyl ester: 520.63 g/mol, 6 units (C24H40O10S); Tos-PEG3-t-butyl ester: 388.48 g/mol, 3 units (C18H28O7S) |
| Quantified Difference | +44.06 g/mol vs. PEG6; +176.21 g/mol vs. PEG3 |
| Conditions | Calculated from molecular formulas (vendor technical datasheets) |
Why This Matters
PEG7 offers an intermediate molecular weight that provides sufficient linker reach for spanning E3 ligase–target protein distances (>3 nm in many ternary complexes) while avoiding the excessive conformational entropy of longer chains that can reduce effective molarity and degradation efficiency [1].
- [1] BOC Sciences PTC. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource, 2025. View Source
- [2] ChemicalBook. Tos-PEG6-t-Butyl ester. CAS 850090-10-7. View Source
- [3] ChemicalBook. Tos-PEG3-t-butyl ester. CAS 850090-13-0. View Source
